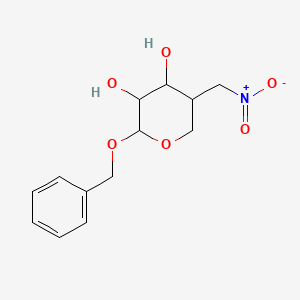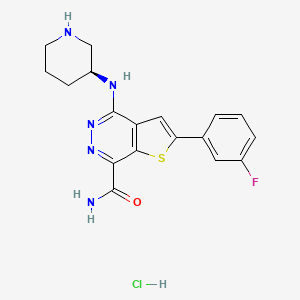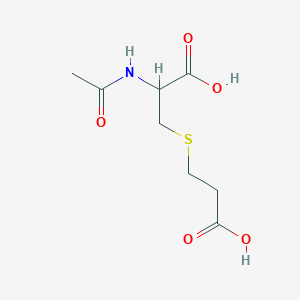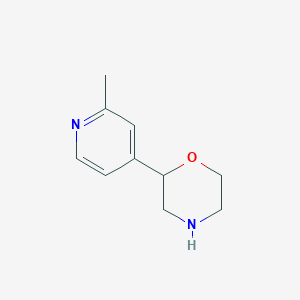
5-(Dimethylamino)-N-pentylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- is a chemical compound known for its fluorescent properties. It is often used in various scientific research applications due to its ability to act as a fluorescent probe. The compound has a molecular formula of C12H14N2O2S and a molecular weight of 250.32 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of automated reactors and purification systems to scale up the synthesis process .
Analyse Chemischer Reaktionen
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the light and re-emits it at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological studies .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- can be compared with other similar compounds like:
Dansyl chloride: Another fluorescent compound used for labeling amines.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Rhodamine: Known for its high fluorescence quantum yield and stability.
The uniqueness of 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-pentyl- lies in its specific fluorescent properties and its ability to act as a probe in various scientific applications .
Eigenschaften
CAS-Nummer |
94118-83-9 |
|---|---|
Molekularformel |
C17H24N2O2S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
5-(dimethylamino)-N-pentylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-4-5-6-13-18-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)19(2)3/h7-12,18H,4-6,13H2,1-3H3 |
InChI-Schlüssel |
ZDHAVCNXGMRMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)





![2-Hydroxy-4-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid](/img/structure/B12293529.png)
![tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B12293537.png)




